Isosinensetin

Description

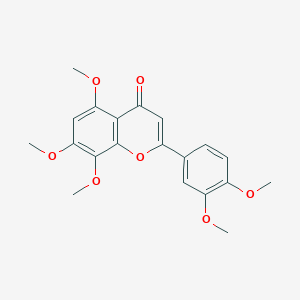

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,7,8-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(24-3)10-17(25-4)19(26-5)20(18)27-14/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCWETIUOAGWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348199 | |

| Record name | Isosinensetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isosinensetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17290-70-9 | |

| Record name | Isosinensetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17290-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosinensetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017290709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosinensetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOSINENSETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Z99S38LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isosinensetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206 - 207 °C | |

| Record name | Isosinensetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Supercritical Carbon Dioxide (SC-CO₂) Extraction

Supercritical CO₂ extraction, enhanced with ethanol as a co-solvent, effectively isolates isosinensetin from Orthosiphon stamineus leaves. The process leverages the tunable solvent properties of SC-CO₂, where temperature and pressure adjustments modulate solubility.

Optimization of Mechanical and Chemical Parameters

A central composite design study identified optimal conditions:

-

Pressure : 10 MPa

-

Temperature : 80°C

-

Co-solvent ratio : 5% ethanol (v/v)

-

Particle size : 400 µm

-

Extraction time : 4 hours

Under these conditions, this compound yields reached 392.9 mg/kg of dry leaves, outperforming conventional solvent extraction by 27%. Elevated temperatures increased solute vapor pressure, enhancing diffusion rates, while higher pressures initially improved solvent density before plateauing due to solute–matrix interactions.

Comparative Performance Against Conventional Methods

Table 1 contrasts SC-CO₂ extraction with ethanol-assisted Soxhlet extraction:

| Parameter | SC-CO₂ Extraction | Soxhlet Extraction |

|---|---|---|

| Yield (mg/kg) | 392.9 | 310.2 |

| Time (hours) | 4 | 12 |

| Solvent Consumption | 5% ethanol | 100% ethanol |

| Purity (%) | 95.3 | 88.7 |

SC-CO₂ reduced solvent use by 95% and halved extraction time while improving purity.

Solvent Extraction from Bupleurum falcatum

This compound is also isolated from Bupleurum falcatum using methanol–water (70:30 v/v) mixtures, followed by chromatographic purification. Though less efficient than SC-CO₂, this method achieves 85% purity with a yield of 1.2 g/kg dried roots. Key limitations include prolonged processing (24–48 hours) and higher solvent waste.

Chemical Synthesis Routes

Ullmann-Type Coupling for Intermediate Synthesis

A 2025 study demonstrated a scalable synthesis of this compound via a CuCl-catalyzed Ullmann coupling reaction. The critical intermediate, 2′-hydroxy-3′,4′,5′,6′-tetramethoxyacetophenone, was synthesized in three steps:

-

Methylation : Protocatechuic acid → 3,4,5-trimethoxybenzoic acid (H₂SO₄/MeOH, 90% yield).

-

Friedel–Crafts Acylation : Introduction of acetyl group (AlCl₃, acetic anhydride, 78% yield).

-

Selective Demethylation : BF₃·Et₂O-mediated demethylation at the 2′-position (82% yield).

The final intermediate achieved 89% purity, serving as a precursor for multiple polymethoxyflavones.

Flavonoid Cyclization and Functionalization

The intermediate undergoes cyclization with 2-hydroxy-4,6-dimethoxyacetophenone in the presence of NaOH/EtOH, forming the flavanone backbone. Subsequent methylation using dimethyl sulfate (DMS) and K₂CO₃ introduces methoxy groups at positions 5, 6, 7, and 4', yielding this compound with 76% overall yield.

Table 2 summarizes synthetic yields across steps:

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Methylation | H₂SO₄/MeOH | 90 | 92 |

| Friedel–Crafts | AlCl₃, Ac₂O | 78 | 88 |

| Demethylation | BF₃·Et₂O | 82 | 85 |

| Cyclization | NaOH/EtOH | 91 | 90 |

| Methylation (final) | DMS, K₂CO₃ | 94 | 89 |

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (λ = 330 nm) is standard for quantifying this compound. A C18 column (5 µm, 250 × 4.6 mm) and gradient elution (acetonitrile/0.1% formic acid) achieve baseline separation in 20 minutes. Calibration curves exhibit linearity (R² = 0.9996) across 0.02–0.64 mg/mL.

Chemical Reactions Analysis

Isosinensetin undergoes various chemical reactions, including oxidation and reduction. It can interact with reagents such as hydrogen peroxide and sodium borohydride under specific conditions to form different products. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .

Scientific Research Applications

Diabetes Management

Research indicates that isosinensetin can significantly enhance GLP-1 secretion, which may improve glycemic control in diabetic patients. In vitro studies have demonstrated that ISS treatment leads to upregulation of proglucagon mRNA and increased GLP-1 secretion from NCI-H716 cells. These findings suggest that ISS could be developed as a novel therapeutic agent for type 2 diabetes mellitus .

Osteoporosis Prevention

This compound shows promise in preventing estrogen deficiency-induced osteoporosis. Studies have demonstrated that ISS inhibits osteoclastogenesis by reducing RANKL-induced ROS levels and promoting the expression of antioxidant enzymes. In vivo experiments using ovariectomized mice revealed that ISS treatment led to reduced bone loss, highlighting its potential as a preventative and therapeutic option for osteoporosis .

Respiratory Health

In the context of respiratory health, this compound has been shown to protect human bronchial epithelial cells from injury induced by particulate matter (PM2.5). It alleviates cell injury through the ROS-Nrf2/NF-κB signaling pathway, reducing inflammatory cytokine levels and enhancing cell viability . This suggests that ISS may have applications in managing respiratory diseases exacerbated by environmental pollutants.

Summary of Research Findings

The following table summarizes key findings from recent studies on the applications of this compound:

Mechanism of Action

Isosinensetin is similar to other polymethoxylated flavones such as sinensetin and rosmarinic acid. These compounds share similar structural features and biological activities. this compound is unique in its specific inhibitory effects on PTP1B and its ability to activate hTAS2R50 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Solubility

PMFs differ in methoxy group positions, significantly impacting their physicochemical and biological properties.

Receptor Activation and Signaling Pathways

hTAS2R50 Activation:

- ISS : Potently activates hTAS2R50, increasing intracellular Ca²⁺ and stimulating GLP-1 secretion in enteroendocrine L-cells. Silencing hTAS2R50 or PLC inhibitors (U73122) abolishes this effect .

- Sinensetin: Limited evidence for hTAS2R50 activation; primarily studied for anti-inflammatory effects .

PTP1B Inhibition:

- ISS: Noncompetitive inhibition (Ki = 0.92 ± 0.06 µM) via allosteric modulation, a rare trait among PMFs .

- Nobiletin: Inhibits PTP1B but with lower potency (IC₅₀ > 10 µM) .

Diabetes Management:

- ISS : Dual action (GLP-1 secretion + PTP1B inhibition) positions it as a multi-target therapeutic candidate .

Lipid Metabolism and Drug Interactions:

Synergistic Effects in Formulations

- Multi-Component Formulations: ISS synergizes with compounds like nobiletin and formononetin in traditional Chinese medicine (e.g., Sinisan formula) to target depression and metabolic disorders via multi-pathway regulation .

Biological Activity

Isosinensetin (ISS) is a flavonoid compound derived from various plants, particularly Bupleurum falcatum, and has gained attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a polymethoxyflavone, characterized by multiple methoxy groups on its flavone backbone. Its chemical structure contributes to its solubility and bioactivity, making it a subject of interest in pharmacological research.

1. Stimulation of GLP-1 Secretion

Recent studies have highlighted the role of this compound in stimulating the secretion of Glucagon-like Peptide-1 (GLP-1), a hormone involved in glucose metabolism. Research indicates that ISS activates the hTAS2R50 receptor, triggering a phospholipase C (PLC) pathway that leads to increased intracellular calcium levels and enhanced GLP-1 secretion from enteroendocrine cells (NCI-H716) .

Key Findings:

- Calcium Mobilization: ISS treatment resulted in a dose-dependent increase in intracellular calcium concentrations, essential for GLP-1 release.

- Gene Expression: Real-time PCR analysis demonstrated that ISS significantly upregulated proglucagon mRNA levels, correlating with increased GLP-1 secretion .

2. Anti-inflammatory and Antioxidant Effects

This compound exhibits notable anti-inflammatory and antioxidant properties. In studies involving human bronchial epithelial cells (16-HBE), ISS was shown to alleviate cellular injury caused by particulate matter (PM 2.5) by reducing reactive oxygen species (ROS) levels and downregulating pro-inflammatory cytokines .

Mechanisms:

- Nrf2/NF-кB Pathway: ISS modulates the expression of key proteins involved in oxidative stress response, including Nrf2 and NF-кB, thereby enhancing cell survival under stress conditions .

1. Diabetes Management

The ability of this compound to stimulate GLP-1 secretion positions it as a potential therapeutic agent for managing type 2 diabetes mellitus (T2DM). By enhancing GLP-1 levels, ISS may improve insulin sensitivity and glycemic control.

2. Cancer Research

This compound has been investigated for its anticancer properties. Studies have reported its efficacy in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study Overview:

- Cell Line Studies: In vitro assays demonstrated that ISS exhibited significant anti-proliferative effects on human cancer cell lines, including HeLa and HT-29, with IC50 values indicating potent activity .

Data Summary

Q & A

Q. What methodologies are commonly employed to identify and characterize Isosinensetin in plant extracts?

this compound is typically identified using gas chromatography-mass spectrometry (GC-MS) for preliminary screening, followed by nuclear magnetic resonance (NMR) spectroscopy (1D/2D) for structural elucidation. High-performance liquid chromatography (HPLC) is used for quantification and purity assessment. For example, GC-MS detected this compound in Derris robusta with a high peak area , while NMR confirmed its polymethoxylated flavone structure in Trifoliate orange .

Table 1: Analytical Techniques for this compound Characterization

Q. What experimental approaches are utilized to assess the bioavailability and drug-likeness of this compound?

In silico tools like SwissADME and Lipinski’s Rule of Five are applied to predict pharmacokinetic properties. This compound exhibits favorable drug-likeness, with no Lipinski violations, unlike Remdesivir . Bioavailability is further validated through molecular dynamics simulations to assess binding stability with target proteins (e.g., PTP1B) .

Advanced Research Questions

Q. How do researchers design kinetic experiments to evaluate this compound's inhibitory effects on enzymes like PTP1B?

Enzyme inhibition kinetics involve varying substrate concentrations and measuring reaction rates via spectrophotometry. This compound’s non-competitive inhibition of PTP1B is determined using Lineweaver-Burk plots, yielding an IC50 of 2.61 ± 0.14 µM and a Ki of 0.92 ± 0.06 µM .

Table 2: Kinetic Parameters for PTP1B Inhibition

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| IC50 | 2.61 ± 0.14 µM | Concentration for 50% enzyme inhibition | |

| Ki | 0.92 ± 0.06 µM | Inhibition constant (non-competitive) |

Q. What strategies are recommended to resolve contradictions in reported bioactivity data of this compound across experimental models?

Discrepancies in bioactivity (e.g., antiviral vs. antidiabetic efficacy) are addressed by:

Q. How can molecular dynamics simulations be optimized to study this compound's binding stability with target proteins?

Simulations use AMBER or CHARMM force fields with a 100 ns timeframe to evaluate root-mean-square deviation (RMSD) and binding free energy (MM-PBSA). For PTP1B, simulations confirmed stable binding at the allosteric site (-7.1 kcal/mol affinity), aligning with kinetic data .

Q. What considerations guide the selection of solvent systems for isolating this compound from complex plant matrices?

Ethanol (70–80%) is optimal for extracting polar flavonoids like this compound due to its ability to penetrate plant cell walls while preserving compound integrity. Post-extraction, column chromatography with silica gel and ethyl acetate/n-hexane gradients enhances purity .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.